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Compound of Interest

Compound Name: Valspodar

Cat. No.: B1684362 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective in vivo comparison of two prominent ATP-binding cassette (ABC) transporter

inhibitors: Valspodar (PSC-833) and Elacridar (GF120918). This analysis is based on

experimental data from preclinical studies, focusing on their efficacy in modulating drug

distribution and overcoming multidrug resistance.

Valspodar, a non-immunosuppressive derivative of cyclosporine A, is a potent inhibitor of P-

glycoprotein (P-gp, or ABCB1). Elacridar is a third-generation inhibitor with dual activity against

both P-gp and Breast Cancer Resistance Protein (BCRP, or ABCG2). Their ability to inhibit

these efflux pumps, which are frequently overexpressed in cancer cells and physiological

barriers like the blood-brain barrier (BBB), can significantly alter the pharmacokinetics of co-

administered drugs.

Quantitative Comparison of In Vivo Efficacy
The following tables summarize key quantitative data from in vivo studies, providing a direct

comparison of the pharmacological activities of Valspodar and Elacridar.

Table 1: Inhibition of Efflux Transporters at the Blood-Brain Barrier in Rats
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Inhibitor Target(s)
Effective
Dose (i.v.
infusion)

Effect on
P-gp
Substrate
Brain
Penetrati
on
(Loperam
ide)

Effect on
Dual P-
gp/BCRP
Substrate
Brain
Penetrati
on
(Glyburid
e)

Effect on
BCRP
Substrate
Brain
Penetrati
on
(Dantrole
ne)

Tolerabilit
y

Valspodar P-gp
>0.9

mg/hr/kg

Significant

increase

(in vivo

efflux ratio

of 17)[1]

-
No

impact[2]

Side

effects

observed

at highest

doses (8

mg/hr/kg)

[1]

Elacridar
P-gp &

BCRP

>8.9

mg/hr/kg

Significant

increase

(in vivo

efflux ratio

of 46)[1]

Significant

increase

(in vivo

efflux ratio

of 5.4)[1]

Significant

increase

(in vivo

efflux ratio

of 4.2)[1]

No

negative

side effects

observed

up to 8-

hour

duration[1]

Table 2: Modulation of Paclitaxel Pharmacokinetics in Nude Mice

Inhibitor Dose (p.o.)

Increase in Brain
Paclitaxel
Concentration (vs.
control)

Brain/Plasma
Paclitaxel Ratio

Valspodar 50 mg/kg 6- to 8-fold[3][4]

2- to 15-fold lower

than

elacridar/tariquidar[3]

Elacridar 50 mg/kg 2.5- to 7-fold[3][4] 1.2 (at 4.5h)[3]
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Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following

diagrams are provided.
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Caption: Mechanism of P-gp inhibition leading to increased intracellular drug concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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